Cas no 1472024-01-3 (3-amino-2-(4-methylpiperazin-1-yl)pyridine-4-carboxylic acid)

3-amino-2-(4-methylpiperazin-1-yl)pyridine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Pyridinecarboxylic acid, 3-amino-2-(4-methyl-1-piperazinyl)-
- 3-Amino-2-(4-methylpiperazin-1-yl)isonicotinic acid
- 3-amino-2-(4-methylpiperazin-1-yl)pyridine-4-carboxylic acid
- CS-0288921
- 1472024-01-3
- AKOS015039172
- EN300-1144219
-
- Inchi: 1S/C11H16N4O2/c1-14-4-6-15(7-5-14)10-9(12)8(11(16)17)2-3-13-10/h2-3H,4-7,12H2,1H3,(H,16,17)
- InChI Key: BKESXSOCRUHSRK-UHFFFAOYSA-N
- SMILES: C1(N2CCN(C)CC2)=NC=CC(C(O)=O)=C1N
Computed Properties
- Exact Mass: 236.12732577g/mol
- Monoisotopic Mass: 236.12732577g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.8
- Topological Polar Surface Area: 82.7Ų
Experimental Properties
- Density: 1.306±0.06 g/cm3(Predicted)
- Boiling Point: 535.0±50.0 °C(Predicted)
- pka: 2.88±0.10(Predicted)
3-amino-2-(4-methylpiperazin-1-yl)pyridine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1144219-10.0g |
3-amino-2-(4-methylpiperazin-1-yl)pyridine-4-carboxylic acid |
1472024-01-3 | 10g |
$3622.0 | 2023-05-23 | ||
Enamine | EN300-1144219-0.05g |
3-amino-2-(4-methylpiperazin-1-yl)pyridine-4-carboxylic acid |
1472024-01-3 | 95% | 0.05g |
$707.0 | 2023-10-25 | |
Enamine | EN300-1144219-10g |
3-amino-2-(4-methylpiperazin-1-yl)pyridine-4-carboxylic acid |
1472024-01-3 | 95% | 10g |
$3622.0 | 2023-10-25 | |
Enamine | EN300-1144219-1g |
3-amino-2-(4-methylpiperazin-1-yl)pyridine-4-carboxylic acid |
1472024-01-3 | 95% | 1g |
$842.0 | 2023-10-25 | |
Enamine | EN300-1144219-5g |
3-amino-2-(4-methylpiperazin-1-yl)pyridine-4-carboxylic acid |
1472024-01-3 | 95% | 5g |
$2443.0 | 2023-10-25 | |
Enamine | EN300-1144219-5.0g |
3-amino-2-(4-methylpiperazin-1-yl)pyridine-4-carboxylic acid |
1472024-01-3 | 5g |
$2443.0 | 2023-05-23 | ||
Enamine | EN300-1144219-0.25g |
3-amino-2-(4-methylpiperazin-1-yl)pyridine-4-carboxylic acid |
1472024-01-3 | 95% | 0.25g |
$774.0 | 2023-10-25 | |
Enamine | EN300-1144219-0.5g |
3-amino-2-(4-methylpiperazin-1-yl)pyridine-4-carboxylic acid |
1472024-01-3 | 95% | 0.5g |
$809.0 | 2023-10-25 | |
Enamine | EN300-1144219-2.5g |
3-amino-2-(4-methylpiperazin-1-yl)pyridine-4-carboxylic acid |
1472024-01-3 | 95% | 2.5g |
$1650.0 | 2023-10-25 | |
Enamine | EN300-1144219-0.1g |
3-amino-2-(4-methylpiperazin-1-yl)pyridine-4-carboxylic acid |
1472024-01-3 | 95% | 0.1g |
$741.0 | 2023-10-25 |
3-amino-2-(4-methylpiperazin-1-yl)pyridine-4-carboxylic acid Related Literature
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1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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3. Book reviews
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
Additional information on 3-amino-2-(4-methylpiperazin-1-yl)pyridine-4-carboxylic acid
Introduction to 3-Amino-2-(4-Methylpiperazin-1-yl)pyridine-4-carboxylic Acid (CAS No. 1472024-01-3)
3-Amino-2-(4-methylpiperazin-1-yl)pyridine-4-carboxylic acid (CAS No. 1472024-01-3) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.
The chemical structure of 3-amino-2-(4-methylpiperazin-1-yl)pyridine-4-carboxylic acid consists of a pyridine ring with an amino group at the 3-position, a carboxylic acid group at the 4-position, and a 4-methylpiperazine moiety at the 2-position. This combination of functional groups imparts unique physicochemical properties to the molecule, making it an attractive candidate for drug design and development.
Recent studies have highlighted the importance of 3-amino-2-(4-methylpiperazin-1-yl)pyridine-4-carboxylic acid in modulating key biological processes. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound can effectively inhibit certain enzymes involved in inflammatory responses, suggesting its potential as an anti-inflammatory agent. Additionally, its ability to interact with specific receptors and signaling pathways has been explored in several preclinical studies, further underscoring its therapeutic versatility.
In the context of drug discovery, 3-amino-2-(4-methylpiperazin-1-yl)pyridine-4-carboxylic acid has been used as a lead compound for the development of new pharmaceuticals. Its structural flexibility allows for the introduction of various substituents to optimize its pharmacological properties, such as solubility, bioavailability, and metabolic stability. This makes it an ideal starting point for structure-based drug design and optimization.
The synthesis of 3-amino-2-(4-methylpiperazin-1-yl)pyridine-4-carboxylic acid has been extensively studied and optimized to ensure high yields and purity. Common synthetic routes involve multistep processes that include the formation of the pyridine ring, introduction of the amino and carboxylic acid functionalities, and subsequent derivatization with the 4-methylpiperazine moiety. These synthetic strategies have been refined to minimize side reactions and improve overall efficiency.
Beyond its potential as a therapeutic agent, 3-amino-2-(4-methylpiperazin-1-yl)pyridine-4-carboxylic acid has also found applications in other areas of chemical research. For example, it has been used as a building block in the synthesis of more complex molecules with diverse biological activities. Its ability to form stable complexes with metal ions has also been explored, opening up possibilities for its use in coordination chemistry and materials science.
In terms of safety and regulatory considerations, 3-amino-2-(4-methylpiperazin-1-yl)pyridine-4-carboxylic acid is generally considered safe for laboratory use when proper handling protocols are followed. However, as with any chemical compound, it is important to adhere to established guidelines for storage and disposal to ensure environmental and occupational safety.
The future prospects for 3-amino-2-(4-methylpiperazin-1-yl)pyridine-4-carboxylic acid are promising. Ongoing research continues to uncover new applications and potential therapeutic uses for this compound. As our understanding of its biological interactions deepens, it is likely that this molecule will play an increasingly important role in the development of innovative treatments for a variety of diseases.
In conclusion, 3-amino-2-(4-methylpiperazin-1-yl)pyridine-4-carboxylic acid (CAS No. 1472024-01-3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile biological activities make it a valuable tool for drug discovery and development. As research in this area progresses, it is anticipated that this compound will contribute to advancements in healthcare and medicine.
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